molecular formula C8H3BrF3N B1375455 3-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 1228898-24-5

3-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B1375455
CAS No.: 1228898-24-5
M. Wt: 250.01 g/mol
InChI Key: WQERJEKPDHRROX-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause harm if swallowed, inhaled, or comes into contact with skin (H302+H312+H332). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

    Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene to introduce a bromine atom at the desired position.

    Cyano Group Replacement: Introduction of the cyano group through a nucleophilic substitution reaction.

    Aminolysis Substitution: Further functionalization to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields benzonitrile derivatives, while coupling reactions produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the combined presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERJEKPDHRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228898-24-5
Record name 3-Bromo-2-(trifluoromethyl)benzonitrile
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